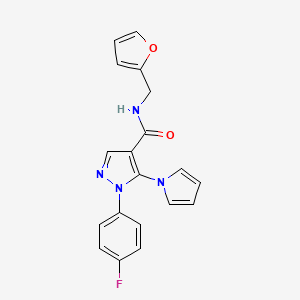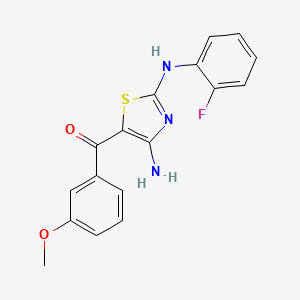![molecular formula C26H18ClN5O6 B11281643 N-(4-chlorophenyl)-2-(6,8-dioxo-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)acetamide](/img/structure/B11281643.png)
N-(4-chlorophenyl)-2-(6,8-dioxo-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chlorophenyl)-2-(6,8-dioxo-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)acetamide, often referred to as Compound X , is a complex organic molecule with diverse applications. Let’s explore its synthesis, chemical properties, and scientific significance.
準備方法
Synthetic Routes:
-
Condensation Reaction
- Compound X can be synthesized via a condensation reaction between 4-chloroaniline and a suitably functionalized quinazoline derivative.
- The reaction typically occurs in an organic solvent (e.g., dichloromethane or dimethylformamide) with acid catalysts (e.g., sulfuric acid).
- The resulting intermediate undergoes further steps to form Compound X.
-
Industrial Production
- Industrial-scale production involves optimizing the synthetic route for efficiency and yield.
- Continuous flow reactors or batch processes are commonly employed.
- Quality control ensures purity and reproducibility.
化学反応の分析
Reactivity:
Major Products:
- The primary product of Compound X’s reactions depends on reaction conditions and reagents.
- Detailed mechanistic studies are essential to understand product distributions.
科学的研究の応用
Chemistry:
Medicinal Chemistry:
Materials Science:
Biology and Medicine:
Drug Development:
Industry:
Fine Chemicals:
作用機序
- Compound X’s mechanism of action involves binding to specific protein targets.
- It may interfere with cell signaling pathways or enzymatic processes.
- Further studies are needed to elucidate its precise mode of action.
類似化合物との比較
- Compound X’s unique fused-ring system sets it apart from related molecules.
- Similar compounds include Compound Y) and Compound Z).
- none exhibit the exact combination of structural features found in Compound X.
特性
分子式 |
C26H18ClN5O6 |
|---|---|
分子量 |
531.9 g/mol |
IUPAC名 |
N-(4-chlorophenyl)-2-[6,8-dioxo-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-[1,3]dioxolo[4,5-g]quinazolin-5-yl]acetamide |
InChI |
InChI=1S/C26H18ClN5O6/c27-16-6-8-17(9-7-16)28-22(33)12-31-19-11-21-20(36-14-37-21)10-18(19)25(34)32(26(31)35)13-23-29-24(30-38-23)15-4-2-1-3-5-15/h1-11H,12-14H2,(H,28,33) |
InChIキー |
IXTCLLLGOWHOQG-UHFFFAOYSA-N |
正規SMILES |
C1OC2=C(O1)C=C3C(=C2)C(=O)N(C(=O)N3CC(=O)NC4=CC=C(C=C4)Cl)CC5=NC(=NO5)C6=CC=CC=C6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![5-chloro-N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-2-methoxybenzamide](/img/structure/B11281581.png)
![N-(4-chlorophenyl)-2-[1-(4-methoxyphenyl)-2,5-dioxo-3-(pyridin-3-ylmethyl)imidazolidin-4-yl]acetamide](/img/structure/B11281586.png)
![2-[3-(3-methoxybenzyl)-1-(3-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]-N-phenylacetamide](/img/structure/B11281592.png)
![Ethyl 4-({[1-(4-chlorophenyl)-2,5-dioxo-3-(thiophen-2-ylmethyl)imidazolidin-4-yl]acetyl}amino)benzoate](/img/structure/B11281606.png)
![2-Iodo-N-(4-{7-methylimidazo[1,2-A]pyrimidin-2-YL}phenyl)benzamide](/img/structure/B11281609.png)
![2-Methoxyethyl 5-methyl-7-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11281612.png)

![5-methoxy-1,6-dimethyl-3-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11281625.png)

![Ethyl 4-{[(3-cyclopentyl-2,5-dioxo-1-phenylimidazolidin-4-yl)acetyl]amino}benzoate](/img/structure/B11281637.png)

